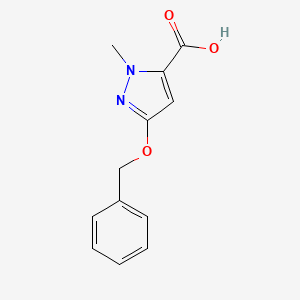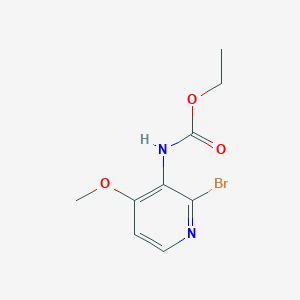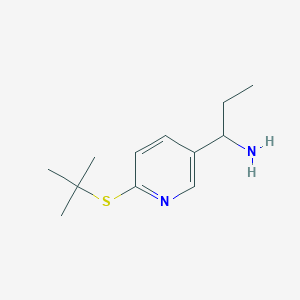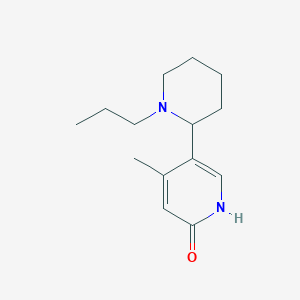
4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one is an organic compound with a complex structure that includes a pyridine ring, a piperidine ring, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the methyl and propyl substituents. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are essential to understanding its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenylimidazole
- 4-Methylpyridine
- 2-Propylpiperidine
Uniqueness
Compared to similar compounds, 4-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one stands out due to its unique combination of functional groups and structural features
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
4-methyl-5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-3-7-16-8-5-4-6-13(16)12-10-15-14(17)9-11(12)2/h9-10,13H,3-8H2,1-2H3,(H,15,17) |
Clé InChI |
JUOXWUWVXZNMHY-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCCC1C2=CNC(=O)C=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807512.png)
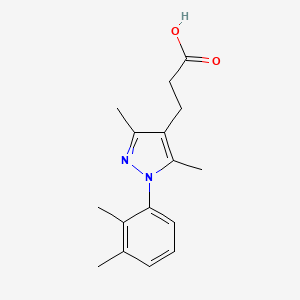
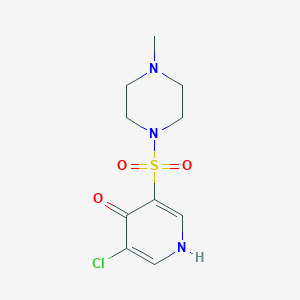

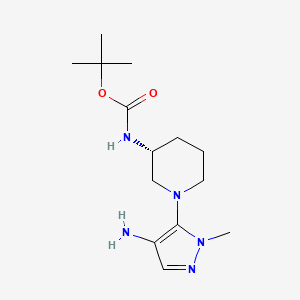

![2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B11807539.png)
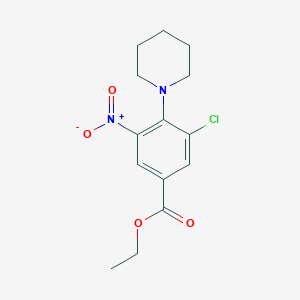

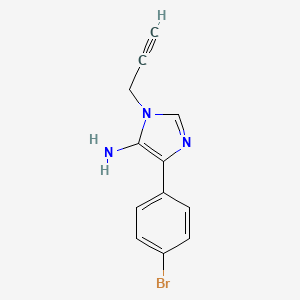
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)
